molecular formula C9H8FNO2 B6254414 6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one CAS No. 1260913-47-0

6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No. B6254414
CAS RN: 1260913-47-0
M. Wt: 181.2
InChI Key:
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Description

6-Fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one, commonly known as FMIT, is a novel indole-based molecule that has recently been developed for a variety of scientific research applications. FMIT is a synthetic compound that has been designed to interact with a variety of biological targets, making it a valuable tool for studying the mechanisms of action of various compounds.

Scientific Research Applications

FMIT has been developed as a research tool for studying the mechanisms of action of various compounds. It has been used to study the effects of various drugs on the body, including their effects on the nervous system and cardiovascular system. Additionally, FMIT has been used to study the effects of environmental toxins on the body and the potential for drug-drug interactions.

Mechanism of Action

The exact mechanism of action of FMIT is not yet known. However, it is believed to interact with a variety of biological targets, including proteins, enzymes, and receptors. It is thought to act as an agonist or antagonist at these targets, depending on the specific compound being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMIT are not yet fully understood. However, it is believed to have a wide range of effects on the body. It is thought to affect the nervous system, cardiovascular system, and other systems, as well as having effects on the metabolism of various compounds. It is also thought to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

FMIT has several advantages for use in lab experiments. It is a highly potent compound, and its effects can be easily observed in a short amount of time. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. FMIT is a synthetic compound, and its effects on the body are not yet fully understood, so it should be used with caution. Additionally, it is not yet approved for use in humans, so its use in clinical trials is limited.

Future Directions

There are a number of potential future directions for FMIT research. One potential direction is to further study its mechanism of action and biochemical and physiological effects in order to better understand its potential therapeutic applications. Additionally, further research could be conducted to explore its potential for drug-drug interactions and its effects on the environment. Additionally, further research could be conducted to explore its potential use in clinical trials and its potential side effects. Finally, further research could be conducted to explore its potential for use in other applications, such as diagnostics, imaging, and drug delivery.

Synthesis Methods

FMIT is synthesized through a series of chemical reactions. The synthesis begins with the reaction of 4-chloro-3-nitrobenzoic acid with ethyl amine to form 4-chloro-3-nitro-N-ethylaniline. This is then reacted with 6-fluoro-7-methoxy-2,3-dihydro-1H-indole to form the FMIT molecule. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one involves the reaction of 6-fluoroindole-2-carboxylic acid with methoxyamine hydrochloride followed by cyclization to form the desired product.", "Starting Materials": [ "6-fluoroindole-2-carboxylic acid", "Methoxyamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 6-fluoroindole-2-carboxylic acid (1.0 g) in ethanol (10 mL) and add methoxyamine hydrochloride (1.2 g) and sodium acetate (1.0 g).", "Step 2: Heat the reaction mixture at 80°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Dissolve the precipitate in acetic anhydride (10 mL) and heat at 80°C for 1 hour.", "Step 5: Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL).", "Step 6: Filter the precipitate and wash with water to obtain the desired product, 6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one." ] }

CAS RN

1260913-47-0

Product Name

6-fluoro-7-methoxy-2,3-dihydro-1H-indol-2-one

Molecular Formula

C9H8FNO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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